Superior Bacteriological Eradication in Complicated UTI vs. Cefuroxime Axetil
In a double-blind, randomized trial of 353 patients with complicated urinary tract infections, cefetamet pivoxil (CAT) at 500 mg twice daily achieved a significantly higher overall bacteriological success rate compared to cefuroxime axetil (CMX) at 250 mg twice daily. The predominant pathogen was Escherichia coli (68.4%) [1].
| Evidence Dimension | Bacteriological Success Rate |
|---|---|
| Target Compound Data | 97.4% (152/156 patients) |
| Comparator Or Baseline | Cefuroxime axetil: 90.3% (139/154 patients) |
| Quantified Difference | +7.1 percentage points |
| Conditions | 7-day treatment course; assessment 7-10 days post-therapy |
Why This Matters
Demonstrates superior pathogen eradication in a challenging patient population, directly supporting formulary decisions for complicated UTI.
- [1] Stoeckel K, et al. Comparative Study of Cefetamet Pivoxil and Cefuroxime Axetil in Complicated Urinary Tract Infections. Clinical Drug Investigation. 1993;6:347-352. View Source
